molecular formula C22H15Br2N3O4 B14968658 6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide

6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B14968658
M. Wt: 545.2 g/mol
InChI Key: WBMHDLBDJBUSAD-UHFFFAOYSA-N
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Description

6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromene ring.

    Oxidation: Formation of the oxo group at the 2-position.

    Amidation: Coupling of the carboxylic acid group with an amine to form the carboxamide.

    Etherification: Attachment of the 6-phenylpyridazin-3-yl group via an ether linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the chromene ring or the phenylpyridazinyl group.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulation of receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with different substituents, such as:

  • 6,8-dichloro-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide
  • 6,8-dimethyl-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of 6,8-dibromo-2-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2H-chromene-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.

Properties

Molecular Formula

C22H15Br2N3O4

Molecular Weight

545.2 g/mol

IUPAC Name

6,8-dibromo-2-oxo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]chromene-3-carboxamide

InChI

InChI=1S/C22H15Br2N3O4/c23-15-10-14-11-16(22(29)31-20(14)17(24)12-15)21(28)25-8-9-30-19-7-6-18(26-27-19)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,25,28)

InChI Key

WBMHDLBDJBUSAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

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